molecular formula C10H12Cl2N2O4S B2492483 n,n-Bis(2-chloroethyl)-2-nitrobenzenesulfonamide CAS No. 455890-94-5

n,n-Bis(2-chloroethyl)-2-nitrobenzenesulfonamide

Cat. No.: B2492483
CAS No.: 455890-94-5
M. Wt: 327.18
InChI Key: FMPWFHQUILGARU-UHFFFAOYSA-N
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Description

n,n-Bis(2-chloroethyl)-2-nitrobenzenesulfonamide: is a chemical compound that belongs to the class of nitrogen mustards It is characterized by the presence of two chloroethyl groups attached to a nitrogen atom, which is further connected to a nitrobenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n,n-Bis(2-chloroethyl)-2-nitrobenzenesulfonamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with bis(2-chloroethyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions: n,n-Bis(2-chloroethyl)-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, to form sulfoxides or sulfones.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted amines or thiols.

    Reduction: Formation of n,n-Bis(2-chloroethyl)-2-aminobenzenesulfonamide.

    Oxidation: Formation of sulfoxides or sulfones.

Scientific Research Applications

Chemistry: n,n-Bis(2-chloroethyl)-2-nitrobenzenesulfonamide is used as a reagent in organic synthesis for the introduction of chloroethyl groups into various substrates. It is also employed in the synthesis of complex molecules and intermediates.

Biology: In biological research, this compound is studied for its potential cytotoxic effects on cancer cells. It is used in the development of novel chemotherapeutic agents due to its ability to alkylate DNA and inhibit cell proliferation.

Medicine: this compound has been investigated for its potential use in cancer therapy. Its mechanism of action involves the alkylation of DNA, leading to the disruption of DNA replication and cell division.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of n,n-Bis(2-chloroethyl)-2-nitrobenzenesulfonamide involves the alkylation of DNA. The chloroethyl groups form covalent bonds with the nucleophilic sites on DNA, leading to the formation of cross-links between DNA strands. This cross-linking inhibits DNA replication and transcription, ultimately resulting in cell death. The compound primarily targets rapidly dividing cells, making it effective against cancer cells.

Comparison with Similar Compounds

    n,n-Bis(2-chloroethyl)amine: Another nitrogen mustard with similar alkylating properties.

    n,n-Bis(2-chloroethyl)-n-nitrosourea: Known for its use in chemotherapy due to its ability to cross-link DNA.

    n,n-Bis(2-chloroethyl)-2-aminobenzenesulfonamide: A reduced form of n,n-Bis(2-chloroethyl)-2-nitrobenzenesulfonamide with potential biological activity.

Uniqueness: this compound is unique due to the presence of both chloroethyl and nitrobenzenesulfonamide groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N,N-bis(2-chloroethyl)-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2O4S/c11-5-7-13(8-6-12)19(17,18)10-4-2-1-3-9(10)14(15)16/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPWFHQUILGARU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)N(CCCl)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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